2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16ClN5OS and its molecular weight is 361.85. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
Compounds related to 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide have shown significant potential in antimicrobial and anticancer activities. A study highlights the synthesis of novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, which demonstrated higher anticancer activity compared to doxorubicin, a reference drug, alongside good to excellent antimicrobial activity (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016). This suggests that derivatives of the compound could be explored further for their therapeutic potential against various cancers and microbial infections.
Antitumor Activity
Further research into pyrazolo[3,4-d]pyrimidine derivatives has revealed their antitumor efficacy. Specifically, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated against the human breast adenocarcinoma cell line MCF7, showing mild to moderate activity. Among these, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was identified as the most active compound (El-Morsy, A., El-Sayed, M., & Abulkhair, H. S., 2017). This indicates the potential of these derivatives in developing new antitumor agents.
Serotonin 5-HT6 Receptor Antagonists
A diverse series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antagonistic activity against serotonin 5-HT6 receptors. This research demonstrated the critical role of substituents in enhancing receptor antagonistic activity. Notably, compounds with specific sulfonyl and methyl groups exhibited potent antagonistic properties, highlighting the potential for the development of novel treatments for disorders associated with the serotonin system (Ivachtchenko, A. et al., 2011).
Mechanism of Action
It’s worth noting that compounds with similar structures, such as pyrimidines and their derivatives, have been found to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
The introduction of a thiol group may provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5OS/c1-10(2)21-14(23)8-24-16-13-7-20-22(15(13)18-9-19-16)12-5-3-4-11(17)6-12/h3-7,9-10H,8H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFRLILZPAPBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.